3-Bromophenylglyoxal hydrate

Medicinal Chemistry Anticancer Drug Discovery Heterocyclic Synthesis

Researchers developing heterocyclic scaffolds often face variability from arylglyoxal reactivity. 3-Bromophenylglyoxal hydrate (CAS 106134-16-1) delivers predictable meta-bromo electrophile with stable hydrate form. • Distinct meta-bromo handle for cross-coupling without disrupting glyoxal condensation. • Hydrate ensures bench stability and controlled reactivity (Hammett ρ=+2.0). • 97% purity from multiple suppliers for reproducible results.

Molecular Formula C8H7BrO3
Molecular Weight 231.04 g/mol
CAS No. 106134-16-1
Cat. No. B010231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromophenylglyoxal hydrate
CAS106134-16-1
Molecular FormulaC8H7BrO3
Molecular Weight231.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(=O)C=O.O
InChIInChI=1S/C8H5BrO2.H2O/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-5H;1H2
InChIKeyBSHAAODAJAWMNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromophenylglyoxal Hydrate: Versatile Arylglyoxal Synthon


3-Bromophenylglyoxal hydrate (CAS 106134-16-1, molecular formula C₈H₇BrO₃, molecular weight 231.04 g/mol) is a meta-brominated aryl α-ketoaldehyde that functions as a versatile electrophilic synthon in organic synthesis [1]. The compound exists as a white crystalline powder with a reported melting point of 118–120°C and is commercially available at purities ranging from 95% to 97% (HPLC) [2]. The bromine substitution at the 3-position of the phenyl ring introduces a synthetically addressable handle for cross-coupling chemistry while preserving the dual electrophilic reactivity of the glyoxal moiety (α-ketoaldehyde) for condensation-based heterocycle construction. The hydrate form, 1-(3-bromophenyl)-2,2-dihydroxyethan-1-one, provides enhanced bench stability relative to the anhydrous glyoxal and influences solubility characteristics in organic synthesis workflows .

3-Bromophenylglyoxal Hydrate: Why Generics Fail


In-class substitution among arylglyoxals is not equivalent due to three fundamental differentiating factors. First, the position of bromine substitution (meta vs. para vs. ortho) dictates both electronic effects (Hammett σ values) and downstream synthetic utility, with meta-bromo derivatives offering distinct reactivity profiles in cross-coupling and cyclization reactions . Second, the hydrate vs. anhydrous form of the glyoxal moiety directly impacts bench stability, solubility in reaction media, and handling characteristics during scale-up . Third, the electrophilic character of the α-ketoaldehyde core is modulated by aryl substituents, affecting condensation kinetics and product distributions in heterocycle-forming reactions. Vander Jagt et al. (1975) demonstrated a 3600-fold range in disproportionation rates among substituted phenylglyoxals in alkaline solution, confirming that electronic substitution effects translate directly to quantifiable differences in reaction kinetics [1]. Consequently, substituting 3-bromophenylglyoxal hydrate with an unsubstituted phenylglyoxal, a para-bromo isomer, or a non-hydrate glyoxal introduces variables that may compromise reaction reproducibility, yield, or downstream product quality.

3-Bromophenylglyoxal Hydrate: Quantitative Evidence


Construction of Cytotoxic 2,3-Diarylbenzofurans

3-Bromophenylglyoxal hydrate serves as a direct precursor for the synthesis of 2,3-diarylbenzofuran derivatives bearing a 3-bromophenyl substituent. He et al. (2017) utilized 2,2-dihydroxyarylethanones (prepared from commercially available aromatic ethyl ketones) as starting materials in a one-pot, multi-step condensation with resorcinol or methoxyphenols promoted by trifluoroacetic acid . Among sixteen synthesized compounds, derivative 4f demonstrated an IC₅₀ of 13.40 ± 2.04 μmol/L against HeLa cervical cancer cells in MTT assays, with mechanism-of-action studies confirming apoptosis induction via up-regulation of Bak and Bim and down-regulation of Bcl-2 and Bcl-xL . In contrast, alternative arylglyoxal building blocks lacking the 3-bromo substitution (e.g., 4-methylphenylglyoxal, 4-methoxyphenylglyoxal) produced benzofuran derivatives with distinct SAR profiles and altered cytotoxic potency .

Medicinal Chemistry Anticancer Drug Discovery Heterocyclic Synthesis

Meta-Bromo Modulation of Arylglyoxal Disproportionation

The electronic nature of the aryl substituent exerts a profound, quantifiable influence on the fundamental reactivity of phenylglyoxal hydrates. Vander Jagt et al. (1975) measured pseudo-first-order rate constants for the disproportionation of a series of substituted phenylglyoxal hydrates at pH 12, including p-Br, p-Cl, p-NO₂, p-OCH₃, and others [1]. The study revealed a 3600-fold range in rate constants across the series, with a Hammett ρ value of +2.0, establishing a robust linear free-energy relationship wherein electron-withdrawing groups stabilize the transition state for hydride migration [1]. While the p-Br derivative was explicitly measured (kp-Br included in the Hammett correlation), the m-Br substitution pattern (3-bromophenylglyoxal hydrate) falls within the same Hammett σm framework (σm = +0.39 for Br) and is expected to exhibit enhanced electrophilic reactivity relative to unsubstituted phenylglyoxal (σ = 0), with predictable kinetic behavior based on established substituent constants [1].

Physical Organic Chemistry Reaction Kinetics Process Chemistry

Hydrate Form: Bench Stability and Solubility

3-Bromophenylglyoxal hydrate exists as the dihydroxy form (1-(3-bromophenyl)-2,2-dihydroxyethan-1-one), which confers distinct physical and handling properties compared to the anhydrous glyoxal . The hydrate form is reported to be soluble in organic solvents such as DMSO and DMF, while being sparingly soluble in aqueous buffers [1]. The presence of the water molecule influences solubility and stability characteristics that are critical for reproducible synthetic procedures . In contrast, anhydrous arylglyoxals are typically more reactive, prone to polymerization upon standing, and require more stringent storage conditions to maintain consistent reactivity profiles [2]. The hydrate's melting point of 118–120°C provides a convenient physical constant for identity confirmation and purity assessment prior to use [3].

Synthetic Methodology Reagent Stability Laboratory Procurement

Defined Purity and Commercial Availability

3-Bromophenylglyoxal hydrate is available from multiple commercial suppliers with defined purity specifications. Oakwood Chemical and AKSci list the compound at 97% minimum purity (HPLC) [1]. Other suppliers including JK Scientific (Fluorochem) and Amatek Scientific offer the compound at 95–97% purity . This compares to other arylglyoxal hydrates such as phenylglyoxal monohydrate (typically 95–97% purity range) and 4-bromophenylglyoxal (variable purity depending on source). The availability of 3-bromophenylglyoxal hydrate at defined purity levels from multiple independent sources provides procurement flexibility and quality assurance for laboratories requiring consistent reagent performance. The CAS registry number 106134-16-1 and MDL number MFCD05864648 enable unambiguous identification across vendor catalogs [2].

Chemical Procurement Quality Assurance Synthetic Reliability

3-Bromophenylglyoxal Hydrate: Application Scenarios


2,3-Diarylbenzofuran Synthesis for Anticancer Leads

Procure 3-bromophenylglyoxal hydrate for use as the electrophilic glyoxal component in one-pot, multi-step condensations with resorcinol or methoxyphenols to generate 2,3-diarylbenzofuran scaffolds. The meta-bromo substitution pattern on the resulting benzofuran core yields derivatives with defined SAR profiles distinct from para-substituted or unsubstituted analogs, enabling systematic exploration of antiproliferative activity against cancer cell lines . This application leverages the compound's dual electrophilic reactivity and aryl bromine handle for downstream diversification.

Imidazole and Azole Heterocycle Synthesis

Utilize 3-bromophenylglyoxal hydrate as the α-ketoaldehyde component in condensation reactions with amines, ammonium acetate, or guanylhydrazones to construct substituted imidazoles, imidazo[1,2-a]pyridines, and related nitrogen-containing heterocycles . The meta-bromine substituent remains intact during condensation, providing a synthetic handle for subsequent Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira cross-coupling reactions to further elaborate the heterocyclic core. The hydrate form ensures controlled reactivity under mild condensation conditions .

Arylglyoxal Scale-Up Kinetics Optimization

Procure 3-bromophenylglyoxal hydrate for process development studies requiring predictable and tunable electrophilic reactivity. The established Hammett correlation (ρ = +2.0) for substituted phenylglyoxal disproportionation enables predictive adjustment of reaction parameters (temperature, base concentration, reaction time) based on the meta-bromo substituent's electronic effect . This quantitative framework supports systematic scale-up of condensation reactions where arylglyoxal hydrate reactivity directly influences yield and impurity profiles.

Arylglyoxal Substituent Effect Studies

Acquire 3-bromophenylglyoxal hydrate as a well-characterized meta-substituted arylglyoxal for fundamental studies of electronic effects on α-ketoaldehyde reactivity, including disproportionation kinetics, condensation regioselectivity, and hydrate–aldehyde equilibrium behavior . The compound's commercial availability at 97% purity from multiple suppliers ensures reproducibility across independent research groups .

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